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Compound of Interest

Compound Name: 3-anilino-1-phenyl-2H-pyrrol-5-one

Cat. No.: B1655594 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for 3-anilino-1-phenyl-2H-pyrrol-5-one is

not readily available in the surveyed scientific literature. This guide provides a detailed analysis

of a closely related analogue, 3-anilino-1,5-diphenyl-1H-pyrrol-2(5H)-one, and offers predicted

spectroscopic characteristics for the target compound based on established principles of

spectroscopic analysis.

Introduction
3-anilino-1-phenyl-2H-pyrrol-5-one belongs to the class of aminopyrrolones, which are

heterocyclic scaffolds of significant interest in medicinal chemistry due to their diverse

biological activities. Spectroscopic characterization is fundamental for the unambiguous

identification and purity assessment of such novel compounds. This document aims to provide

a comprehensive overview of the expected spectroscopic features of the title compound,

drawing comparisons with a structurally similar analogue.

Spectroscopic Data of a Structurally Related
Compound: 3-anilino-1,5-diphenyl-1H-pyrrol-2(5H)-
one
A study by Molbank reports the synthesis and characterization of several 1,5-diaryl-3-

(arylamino)-1H-pyrrol-2(5H)-ones. While not the exact target compound, the data for 3-anilino-
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1,5-diphenyl-1H-pyrrol-2(5H)-one provides valuable insights into the expected spectral

properties.

Table 1: Spectroscopic Data for 3-anilino-1,5-diphenyl-1H-pyrrol-2(5H)-one

Spectroscopic Technique Observed Data

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 8.15 (s, 1H, NH), 7.65-7.58 (m, 4H, Ar-

H), 7.45-7.30 (m, 9H, Ar-H), 7.20-7.15 (m, 2H,

Ar-H), 5.70 (s, 1H, CH), 5.45 (s, 1H, CH)

¹³C NMR (100 MHz, CDCl₃)

δ (ppm): 168.5, 142.1, 138.2, 135.8, 131.9,

129.7, 129.3, 128.9, 128.7, 128.5, 126.4, 125.3,

120.8, 95.1, 65.2

IR (KBr)
ν (cm⁻¹): 3340 (N-H), 1680 (C=O), 1600, 1580,

1495 (C=C, aromatic)

Mass Spectrometry (EI-MS) m/z (%): 338 (M⁺, 100), 261, 184, 105, 77

Predicted Spectroscopic Data for 3-anilino-1-phenyl-
2H-pyrrol-5-one
Based on the data from the related compound and general principles of spectroscopy, the

following are the predicted spectral features for the target molecule.

Table 2: Predicted Spectroscopic Data for 3-anilino-1-phenyl-2H-pyrrol-5-one
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Spectroscopic Technique
Predicted Chemical Shifts /
Bands

Rationale

¹H NMR

- NH proton: ~8.0-9.0 ppm

(singlet) - Aromatic protons

(phenyl & anilino): ~6.8-7.8

ppm (multiplets) - CH= proton:

~5.5-6.0 ppm (singlet) - CH₂

protons: ~2.5-3.0 ppm (singlet

or AB quartet)

The NH proton is expected to

be deshielded. Aromatic

protons will appear in their

characteristic region. The vinyl

proton (CH=) will be downfield

due to conjugation. The CH₂

protons in the pyrrolone ring

are expected in the aliphatic

region.

¹³C NMR

- C=O (carbonyl): ~170-175

ppm - C=C (olefinic &

aromatic): ~100-150 ppm -

CH₂: ~35-45 ppm

The carbonyl carbon is

significantly deshielded.

Aromatic and olefinic carbons

appear in a broad range. The

aliphatic CH₂ carbon will be

the most upfield.

IR

- N-H stretch: ~3300-3400

cm⁻¹ - C=O stretch: ~1680-

1720 cm⁻¹ - C=C stretch

(aromatic & olefinic): ~1500-

1650 cm⁻¹ - C-N stretch:

~1250-1350 cm⁻¹

Characteristic stretching

frequencies for the functional

groups present in the

molecule.

Mass Spectrometry

- Molecular Ion (M⁺): Expected

at m/z = 264.12 - Key

Fragments: Loss of CO, loss of

the anilino group, fragments

corresponding to the phenyl

and anilino rings.

The molecular weight of

C₁₆H₁₂N₂O is 264.30 g/mol .

Fragmentation patterns would

likely involve cleavage of the

pyrrolone ring and loss of

substituents.

Hypothetical Experimental Protocols
As no specific synthesis for 3-anilino-1-phenyl-2H-pyrrol-5-one was found, a plausible

synthetic route and characterization workflow are proposed.
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Synthesis of 3-anilino-1-phenyl-2H-pyrrol-5-one
A potential synthetic approach could involve a multi-component reaction.

Procedure:

To a solution of benzaldehyde (1 mmol) in ethanol (10 mL), add aniline (1.1 mmol) and ethyl

acetoacetate (1 mmol).

The reaction mixture is stirred at room temperature for 24 hours.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel using a hexane-ethyl

acetate gradient.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Samples are prepared as KBr pellets.

Spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):
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Mass spectra are obtained using an Electrospray Ionization (ESI) or Electron Impact (EI)

mass spectrometer.

The sample is introduced directly or via a liquid chromatography (LC) interface.

Visualization of Synthetic and Characterization
Workflow
The following diagram illustrates a logical workflow for the synthesis and spectroscopic analysis

of the target compound.

Synthesis PurificationCrude Product
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Data Analysis & 
Structure Elucidation

Click to download full resolution via product page

Caption: Hypothetical workflow for synthesis and characterization.

Conclusion
While direct experimental data for 3-anilino-1-phenyl-2H-pyrrol-5-one remains elusive, this

guide provides a robust framework for its potential spectroscopic characteristics based on a

closely related, experimentally verified analogue. The provided hypothetical synthesis and

characterization protocols offer a practical starting point for researchers aiming to produce and

validate this compound. The successful synthesis and subsequent detailed spectroscopic

analysis are crucial next steps to confirm the predicted data and further explore the potential of

this class of compounds in drug discovery and development.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 3-anilino-1-
phenyl-2H-pyrrol-5-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1655594#spectroscopic-data-nmr-ir-mass-of-3-
anilino-1-phenyl-2h-pyrrol-5-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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